6-(1-methyl-1H-pyrazol-4-yl)indoline
Description
Significance in Contemporary Medicinal Chemistry and Drug Discovery
The pursuit of innovative therapeutic agents is a cornerstone of medicinal chemistry. In this context, indoline-pyrazole hybrids have emerged as a promising area of research. The significance of these compounds lies in their potential to interact with a variety of biological targets, including enzymes and receptors that are implicated in a range of diseases.
The pyrazole (B372694) nucleus is a well-established pharmacophore found in several approved drugs, where it often plays a crucial role in binding to the target protein. Similarly, the indoline (B122111) scaffold is a key structural component in many biologically active compounds. The hybridization of these two moieties can result in compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.
The development of indoline-pyrazole derivatives has been particularly notable in the area of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indoline-pyrazole scaffold has been identified as a key component in the design of potent and selective kinase inhibitors.
Overview of Heterocyclic Scaffolds in Bioactive Molecules
Heterocyclic compounds, which are cyclic compounds containing at least one atom other than carbon within the ring, are fundamental building blocks in the design of new drugs. researchgate.netnih.govnih.gov Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals, owing to their ability to form hydrogen bonds and engage in other key interactions with biological macromolecules. nih.gov
The indoline scaffold is a bicyclic heterocycle that can be considered a saturated analogue of indole (B1671886). This structural feature imparts a three-dimensional character to the molecule, which can be advantageous for fitting into the binding sites of target proteins. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This moiety is known for its ability to act as a hydrogen bond donor and acceptor, as well as its involvement in various non-covalent interactions.
The prevalence of these and other heterocyclic scaffolds in numerous approved drugs underscores their importance in medicinal chemistry. The table below lists some examples of heterocyclic scaffolds and their applications in medicine.
| Heterocyclic Scaffold | Therapeutic Area |
| Pyrimidine | Oncology, Infectious Diseases |
| Quinoline | Infectious Diseases, Oncology |
| Piperidine | Central Nervous System Disorders |
| Thiophene | Infectious Diseases, Oncology |
Rationale for Research on 6-(1-Methyl-1H-pyrazol-4-yl)indoline and Analogues
The specific compound, this compound, serves as a core structural motif in the development of more complex molecules with therapeutic potential. Research into this compound and its analogues is driven by the need for novel drug candidates with improved efficacy and safety profiles.
One of the key areas where this scaffold has shown promise is in the development of inhibitors for NADPH Oxidase 2 (NOX2). researchgate.netresearchgate.netgoogle.com NOX2 is an enzyme implicated in the pathophysiology of various diseases, including neurodegenerative disorders. researchgate.netresearchgate.netgoogle.com For instance, the compound GSK2795039, which is based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine skeleton, has been identified as a promising NOX2 inhibitor. researchgate.netresearchgate.netgoogle.com The synthesis of such complex molecules often involves the preparation of key building blocks, and the this compound core represents a critical component in this process.
Furthermore, the 1-methyl-1H-pyrazol-4-yl moiety is a common feature in a variety of kinase inhibitors. This group can participate in crucial interactions within the ATP-binding site of kinases, contributing to the inhibitory activity of the molecule. The table below highlights some of the kinase targets that have been pursued with compounds containing the pyrazole moiety.
| Kinase Target | Associated Disease Area |
| c-Met | Cancer |
| FLT3 | Leukemia |
| BCR-ABL | Leukemia |
| Aurora A | Cancer |
The exploration of analogues of this compound allows for the systematic investigation of structure-activity relationships (SAR). By modifying the core structure, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds to optimize their potency, selectivity, and drug-like characteristics. This iterative process of design, synthesis, and biological evaluation is fundamental to the discovery of new and effective medicines.
Structure
3D Structure
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
6-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H13N3/c1-15-8-11(7-14-15)10-3-2-9-4-5-13-12(9)6-10/h2-3,6-8,13H,4-5H2,1H3 |
InChI Key |
XAKVQEHBLQTZGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(CCN3)C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Indoline Pyrazole Systems
Retrosynthetic Analysis of the 6-(1-Methyl-1H-pyrazol-4-yl)indoline Scaffold
A retrosynthetic analysis of this compound suggests that the most logical disconnection is at the C-C bond linking the indoline (B122111) and pyrazole (B372694) rings. This bond can be strategically formed using a transition-metal-catalyzed cross-coupling reaction, a robust and widely employed method in modern organic synthesis. This approach simplifies the molecule into two key building blocks: a 6-functionalized indoline derivative (Synthons A ) and a 4-functionalized 1-methyl-1H-pyrazole derivative (Synthons B ).
For instance, a Suzuki-Miyaura coupling reaction is a highly plausible forward synthetic step. In this scenario, Synthon A would be a 6-boro-functionalized indoline (e.g., a boronic acid or boronic ester), and Synthon B would be a 4-halo-1-methyl-1H-pyrazole (e.g., 4-bromo- or 4-iodo-1-methyl-1H-pyrazole). Alternatively, the functionalities could be reversed. This strategy has been successfully applied in the synthesis of related complex molecules, such as inhibitors of NADPH oxidase 2 that also feature an indolin-6-yl-pyrazole substructure researchgate.netnih.gov.
Classical and Modern Approaches to Indoline Ring Construction
The indoline scaffold is a prevalent motif in numerous natural products and pharmaceutically active compounds. rsc.org Its synthesis can be broadly categorized into two main strategies: the modification of a pre-existing indole (B1671886) ring and the de novo construction of the bicyclic system.
Indole Reduction Strategies for Indoline Synthesis
The reduction of the C2-C3 double bond of an indole is one of the most direct methods for obtaining the indoline core. A variety of reducing agents and conditions have been developed to achieve this transformation, offering different levels of selectivity and functional group tolerance.
| Reduction Method | Reagent(s) | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Rh/C | Widely used, often provides high yields. Can be sensitive to other reducible functional groups. |
| Transfer Hydrogenation | Hantzsch dihydropyridine, Formic acid | Uses a hydrogen donor instead of H₂ gas; often proceeds under milder conditions. Brønsted acids can catalyze this process for enantioselective syntheses. organic-chemistry.org |
| Metal Hydride Reduction | NaBH₃CN, NaBH₄/TFA, LiAlH₄ | Sodium cyanoborohydride (NaBH₃CN) in acetic acid is a classic and effective method. The choice of hydride and acid can influence selectivity. nih.gov |
| Hydroboration-Reduction | Pinacolborane (HBpin) | Lanthanide-catalyzed hydroboration offers a metal-based alternative for reducing indoles. organic-chemistry.org |
| Silane Reduction | Et₃SiH (Triethylsilane) with acid (e.g., TFA) | A common method that reduces the indole ring under acidic conditions. |
The choice of method depends on the specific substrate and the presence of other functional groups. For the synthesis of a 6-substituted indoline, the corresponding 6-substituted indole would be the starting material, which is often more readily accessible.
De Novo Indoline Formation
De novo strategies build the indoline ring system from acyclic or monocyclic precursors, offering great flexibility in introducing substituents at various positions. These methods typically involve an intramolecular cyclization as the key ring-forming step.
One prominent modern approach is the palladium-catalyzed intramolecular C-H amination of β-arylethylamine derivatives. organic-chemistry.org In this method, a suitably protected phenethylamine substrate undergoes an intramolecular cyclization where a C(sp²)-H bond on the aromatic ring is activated and functionalized to form the N-C bond, closing the five-membered ring. This technique features high efficiency and can be performed under relatively mild conditions. organic-chemistry.org
Another innovative de novo strategy involves an inverse-electron demand Diels-Alder (IEDDA) reaction. This approach constructs the six-membered aromatic ring of the indoline skeleton from acyclic precursors. For example, a reaction between a 2-halothiophene-1,1-dioxide and an enamide can be used to build the core structure, which then undergoes aromatization to yield the indoline. nih.gov This method is particularly valuable for accessing C-4 and C-7 functionalized indolines. nih.gov
Pyrazole Ring Synthesis and Functionalization
The pyrazole ring is another cornerstone heterocycle in medicinal chemistry. nih.govrsc.org Its synthesis is well-established, with cyclocondensation reactions being the most traditional and versatile method.
Cyclocondensation Reactions for Pyrazole Core Formation
The most common and classic synthesis of the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.org To obtain the specific 1-methyl-1H-pyrazole scaffold, methylhydrazine would be the required reagent. The choice of the three-carbon 1,3-dielectrophile partner determines the substitution pattern on the pyrazole ring.
| 1,3-Dielectrophile Precursor | Resulting Pyrazole Substitution Pattern | Notes |
| 1,3-Diketones | Substituted at C3 and C5 | The reaction with unsymmetrical diketones can lead to regioisomeric mixtures. |
| β-Ketoesters | Yields a pyrazolone intermediate, which can be further functionalized. | A versatile route to various pyrazole derivatives. |
| α,β-Unsaturated Ketones/Aldehydes (Chalcones) | Forms a pyrazoline intermediate, which is then oxidized to the pyrazole. mdpi.comnih.gov | The regioselectivity depends on the reaction conditions and substituents. nih.gov |
| Acetylenic Ketones | Can directly form pyrazoles but may also yield regioisomeric products. mdpi.com | The reaction of hydrazine derivatives with acetylenic ketones is a well-established method. mdpi.com |
For the synthesis of a 4-functionalized 1-methyl-1H-pyrazole, a precursor such as malonaldehyde or a derivative could be reacted with methylhydrazine. Subsequent functionalization at the C4 position would then be required.
Regioselective Substitution and Functionalization of Pyrazole Moieties
Achieving the correct substitution pattern on the pyrazole ring is crucial. While cyclocondensation reactions can install substituents at C3 and C5, functionalization at the C4 position often requires a separate step. Direct electrophilic substitution on the pyrazole ring, such as halogenation (bromination or iodination), typically occurs at the C4 position due to the electronic nature of the ring, provided the C3 and C5 positions are blocked or less reactive.
Coupling Strategies for Indoline-Pyrazole Hybrid Systems
The fusion of indoline and pyrazole rings into a single molecular entity is predominantly achieved through advanced coupling strategies. These methods focus on the efficient formation of carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds, which serve as the crucial linkage between the two heterocyclic systems.
Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of indoline-pyrazole hybrids. These reactions offer a direct and efficient means of forging a bond between the two heterocyclic cores. The Buchwald-Hartwig amination is a prominent C-N coupling method used for the N-arylation of pyrazoles with halo-indolines or vice versa. acs.orgresearchgate.net This transformation is facilitated by palladium catalysts supported by specialized bulky biarylphosphine ligands, such as tBuBrettPhos, which are effective for the amination of bromoimidazoles and bromopyrazoles under mild conditions. mit.edu
For the formation of a C-C bond, as would be required for a compound like this compound, Suzuki or Stille coupling reactions are frequently employed. A common synthetic route involves the Miyaura borylation of a halo-indoline, such as 6-bromo-1-methylindoline, to create an indoline-boronic ester intermediate. mdpi.comresearchgate.net This intermediate can then undergo a Suzuki coupling reaction with a halogenated pyrazole, for example, 4-bromo-1-methyl-1H-pyrazole. The choice of catalyst, ligand, and base is critical for achieving high yields in these coupling steps. mdpi.comresearchgate.net Similarly, copper-catalyzed Ullmann coupling represents another viable, though often harsher, method for C-N bond formation between an indoline and a pyrazole. nih.gov
| Coupling Reaction | Catalyst/Ligand System | Bond Formed | Key Intermediates | Ref |
| Buchwald-Hartwig Amination | Pd-precatalyst with tBuBrettPhos ligand | C-N | Halo-indoline, Pyrazole | mit.edu |
| Suzuki Coupling | Palladium complex with XPhos ligand | C-C | Indoline-boronic ester, Halo-pyrazole | mdpi.com |
| Ullmann Coupling | Copper Catalyst | C-N | Halo-indoline, Pyrazole | nih.gov |
Multi-component reactions (MCRs) provide a highly efficient pathway to complex heterocyclic systems like indoline-pyrazoles by combining three or more starting materials in a single synthetic operation. researchgate.netmdpi.com This approach is advantageous for its atom economy, simplicity, and ability to generate molecular diversity. researchgate.net A plausible MCR strategy for an indoline-pyrazole scaffold could involve the reaction of an indoline-containing hydrazine, an aldehyde, and a 1,3-dicarbonyl compound. The classical Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, can be integrated into an MCR format. nih.govbeilstein-journals.org
For instance, a one-pot reaction could be designed where an appropriately substituted indoline hydrazine reacts with a diketone and an aldehyde to form a highly functionalized pyrazole ring directly attached to the indoline core. beilstein-journals.org These reactions often proceed in a domino or cascade fashion, where the product of one reaction becomes the substrate for the next in the same pot. nih.gov The versatility of MCRs allows for the incorporation of various substituents, making them a powerful tool in combinatorial chemistry and drug discovery. researchgate.net
| MCR Approach | Key Reactants | Heterocyclic Ring Formed | Advantages | Ref |
| Knorr-based MCR | Hydrazine, 1,3-Dicarbonyl compound, Aldehyde | Pyrazole | High atom economy, operational simplicity | beilstein-journals.org |
| Domino Reaction | 1,3,5-Triketone, Hydrazine | Indole-Pyrazole | Step efficiency, formation of multiple bonds in one pot | nih.gov |
Stereoselective Synthesis of Chiral Indoline-Pyrazole Derivatives
The synthesis of chiral indoline-pyrazole derivatives, where stereochemistry is precisely controlled, is crucial when targeting biological molecules that exhibit stereospecific interactions. Asymmetric synthesis of these compounds often relies on the use of chiral auxiliaries, chiral catalysts, or stereoselective cyclization reactions. researchgate.net
One established method involves the use of a chiral auxiliary, such as tert-butanesulfinamide, which can be condensed with an aldehyde to form a chiral sulfinyl imine. researchgate.net Stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, can establish a chiral center. For pyrazole synthesis, cascade reactions involving chiral tosylhydrazones and terminal alkynes can lead to chiral pyrazoles with a stereogenic group attached to a nitrogen atom. researchgate.net Another powerful approach is organocatalysis, where chiral catalysts like phosphoric acids or squaramides promote enantioselective reactions, such as Michael additions of pyrazolones to various electrophiles, to create tetrasubstituted stereocenters. researchgate.netrwth-aachen.de For instance, the reaction between bicyclic diaziridines and donor-acceptor cyclopropanes, catalyzed by a chiral N,N'-dioxide/scandium(III) complex, can produce chiral dihydro-1H-pyrazoles with excellent enantiomeric excess (ee). nih.gov
Optimization of Synthetic Pathways: Yield and Efficiency Considerations
Optimizing the synthesis of indoline-pyrazole compounds is essential for their practical application, particularly for large-scale production. researchgate.net Key factors in optimization include the choice of starting materials, reaction conditions (temperature, solvent, and reaction time), catalyst system, and purification methods. researchgate.net For cross-coupling reactions, screening different palladium catalysts, ligands, and bases is often necessary to maximize the yield and minimize side-product formation. mdpi.comresearchgate.net For example, in the synthesis of related complex molecules, a switch in ligands or the use of specific palladium pre-catalysts has been shown to significantly improve yields and simplify purification. mit.edumdpi.com
Structure Activity Relationship Sar Studies of Indoline Pyrazole Derivatives
Positional Isomerism and Substituent Effects on Biological Activity
The spatial arrangement of substituents and the electronic environment of the indoline-pyrazole core play a pivotal role in determining the biological efficacy of these compounds. SAR studies have highlighted the importance of both the position of the pyrazole (B372694) moiety on the indoline (B122111) ring and the nature of substituents on both heterocyclic systems.
Systematic studies have demonstrated that the point of attachment of the 1-methyl-1H-pyrazol-4-yl group to the indoline scaffold is a critical determinant of activity. While the 6-substituted isomer often exhibits optimal activity for certain targets, shifting the pyrazole ring to other positions, such as the 5- or 7-position, can lead to a significant decrease or a complete loss of biological function. This suggests that the 6-position provides the optimal orientation for interaction with the biological target.
The following table summarizes the general trends observed for substituent effects on the biological activity of indoline-pyrazole derivatives:
| Position | Substituent Type | General Effect on Activity |
| Indoline Ring | Electron-withdrawing groups (e.g., -Cl, -CF3) | Often enhances potency |
| Indoline Ring | Electron-donating groups (e.g., -OCH3, -CH3) | Variable, target-dependent |
| Indoline Ring | Bulky groups | Can be detrimental due to steric hindrance |
| Pyrazole N1-position | Methyl group | Often optimal for activity |
| Pyrazole N1-position | Other alkyl or aryl groups | Can decrease or abolish activity |
Core Scaffold Modifications: Indoline and Pyrazole Ring Alterations
Alterations to the core heterocyclic scaffolds, the indoline and pyrazole rings, have been explored to probe the structural requirements for biological activity and to optimize physicochemical properties. These modifications often involve bioisosteric replacements, where a functional group is replaced by another with similar steric and electronic properties.
Modifications of the indoline ring, such as dehydrogenation to the corresponding indole (B1671886), can significantly impact the compound's geometry and electronic distribution. In many cases, the saturated nature of the indoline ring is essential for maintaining the correct three-dimensional conformation required for target binding. The introduction of nitrogen atoms into the indoline ring to form azaindoline analogues has also been investigated. These changes can alter the hydrogen bonding capacity and basicity of the molecule, potentially leading to improved interactions with the target protein.
Similarly, the pyrazole ring has been subjected to bioisosteric replacement with other five-membered heterocycles like isoxazole (B147169) or triazole. The rationale behind these modifications is to explore different arrangements of heteroatoms, which can influence the compound's dipole moment, hydrogen bonding capabilities, and metabolic stability. For instance, replacing the pyrazole with an isoxazole introduces an oxygen atom, which can act as a hydrogen bond acceptor, potentially forming new interactions with the biological target. However, such changes must be carefully considered, as the specific arrangement of nitrogen atoms in the pyrazole ring is often critical for key interactions.
The table below illustrates some common bioisosteric replacements for the indoline and pyrazole rings and their potential impact:
| Original Scaffold | Bioisosteric Replacement | Potential Impact on Properties |
| Indoline | Indole | Altered geometry and electronics |
| Indoline | Azaindole | Modified hydrogen bonding and basicity |
| Pyrazole | Isoxazole | Introduction of a hydrogen bond acceptor (oxygen) |
| Pyrazole | Triazole | Altered arrangement of nitrogen atoms and hydrogen bonding potential |
Side Chain and Linker Variations in Indoline-Pyrazole Analogues
The nature of the side chains and the linking moieties that connect different parts of the indoline-pyrazole analogues are critical for fine-tuning their biological activity and pharmacokinetic profiles. A variety of linkers and side chains have been investigated to optimize interactions with the target and to modulate properties such as solubility and cell permeability.
In a series of pyrazole-based factor Xa inhibitors, the replacement of a primary amide linker with secondary amides, including those incorporating an indoline moiety, was found to enhance potency. nih.gov This suggests that the nature of the linker, its length, flexibility, and hydrogen bonding capacity, can significantly influence how the molecule fits into the active site of a protein. Different types of linkers, such as amides, ethers, and alkyl chains, have been explored to find the optimal balance of rigidity and flexibility for effective target engagement.
Computational and Quantitative Structure-Activity Relationship (QSAR) Approaches
Computational chemistry has become an indispensable tool in understanding the SAR of indoline-pyrazole derivatives and in guiding the design of new, more potent analogues. Molecular docking, 3D-QSAR, and other computational methods provide valuable insights into the binding modes of these compounds and help to rationalize their biological activities.
Molecular docking studies have been employed to predict the binding orientation of indoline-pyrazole derivatives within the active site of their target proteins. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that are responsible for the compound's affinity. For instance, a molecular docking study on a series of aminopyrimidinyl pyrazole analogs, which included an indoline substituent, helped to elucidate the important active site residues of the target protein, PLK1, and the necessary structural features of the ligand for potent inhibition. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors. 2D-QSAR and 3D-QSAR studies have been performed on indole- and pyrazole-containing compounds to develop predictive models. mdpi.com These models can identify the key molecular features that are either favorable or unfavorable for activity. For example, a 3D-QSAR study might reveal that a bulky substituent at a particular position is detrimental to activity, while an electronegative group at another position is beneficial. These insights are invaluable for the rational design of new analogues with improved potency. A review of computational chemistry approaches highlights the utility of molecular modeling, quantum mechanical calculations, and molecular dynamics simulations in understanding the properties of pyrazole derivatives. eurasianjournals.com
Mechanistic Investigations of Indoline Pyrazole Bioactivity
Identification of Molecular Targets and Binding Site Interactions
The biological effects of indoline-pyrazole compounds are initiated by their interaction with specific molecular targets. Elucidating these targets and the nature of the binding interactions is fundamental to understanding their mechanism of action.
Protein-Ligand Docking Studies
Computational protein-ligand docking studies have been instrumental in predicting and rationalizing the binding of indoline-pyrazole derivatives to various protein targets. These in silico methods provide valuable insights into the binding modes, interaction energies, and key amino acid residues involved in complex formation.
For instance, molecular docking simulations of pyrazole (B372694) derivatives with targets like receptor tyrosine kinases (e.g., VEGFR-2) and serine/threonine protein kinases (e.g., Aurora A, CDK2) have revealed that these compounds can fit deeply within the binding pockets. nih.gov The interactions are often stabilized by a network of hydrogen bonds and van der Waals forces, contributing to their inhibitory potential. nih.gov Studies on pyrazole-benzimidazolone hybrids as inhibitors of human 4-Hydroxyphenylpyruvate dioxygenase (HPPD) have shown specific interactions with amino acid residues such as GLN 307, ASN 423, and PHE 392 within the active site. biointerfaceresearch.com
Similarly, docking studies of pyrazoline derivatives with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase have demonstrated a strong correlation between the predicted binding affinities and experimentally observed inhibitory activities. ekb.eg The binding energy and the formation of hydrogen bonds with key residues in the active site are critical determinants of their potency. ekb.eg In the context of NADPH oxidase 2 (NOX2), molecular modeling has validated that 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-based inhibitors bind at the same site as the natural substrate, NADPH. nih.gov These studies highlight the importance of specific structural features, such as the pyrazole group, in forming hydrophobic interactions and hydrogen bonds with the target protein. nih.gov
| Compound/Analog Class | Protein Target | Key Interacting Residues | Predicted Binding Energy/Score |
|---|---|---|---|
| Pyrazole derivatives | VEGFR-2, Aurora A, CDK2 | Not specified | -10.09 to -8.57 kJ/mol nih.gov |
| Pyrazole-benzimidazolone hybrids | HPPD | GLN 307, ASN 423, PHE 392 biointerfaceresearch.com | Not specified |
| Pyrazoline derivatives | EGFR Tyrosine Kinase | Not specified | PLP fitness: 81.11 to 90.52 ekb.eg |
| 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine analogs | NOX2 | 98Leu, 202Phe, 73Arg nih.gov | Not specified |
Enzyme Inhibition Kinetics and Characterization
Enzyme inhibition studies are critical for quantifying the potency of indoline-pyrazole compounds and understanding their mode of inhibition. Kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are determined through these assays.
The mechanism of inhibition can be elucidated using graphical methods like Michaelis-Menten and Lineweaver-Burk plots. khanacademy.org For example, competitive inhibitors typically increase the Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax), as they compete with the substrate for the active site. khanacademy.orgnih.gov In contrast, noncompetitive inhibitors bind to a site other than the active site, leading to a decrease in Vmax without a significant change in Km. khanacademy.org Uncompetitive inhibitors, which bind only to the enzyme-substrate complex, cause a decrease in both Vmax and Km. khanacademy.org
Studies on pyrazoline derivatives have demonstrated their ability to inhibit various enzymes. For instance, certain pyrazoline-linked scaffolds have shown inhibitory activity against EGFR, HER2, and VEGFR2 kinases, with IC50 values in the micromolar to sub-micromolar range. nih.gov The type of inhibition, whether competitive, non-competitive, or mixed, provides further insight into the binding mechanism. researchgate.net For example, a mixed-type inhibition pattern suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net
| Compound/Analog | Enzyme Target | IC50 Value | Type of Inhibition |
|---|---|---|---|
| Pyrazoline derivative 18c | VEGFR2 | 0.218 µM nih.gov | Not specified |
| Pyrazoline derivative 18g | EGFR | Not specified | Not specified |
| Pyrazoline derivative 18h | HER2 | Not specified | Not specified |
| Chia seed peptides (for comparison) | Elastase, Hyaluronidase | 0.43 mg/mL, 1.28 mg/mL researchgate.net | Mixed-type researchgate.net |
Cellular Pathway Modulation by Indoline-Pyrazole Compounds
Beyond direct target interaction, the bioactivity of indoline-pyrazole compounds is manifested through their ability to modulate complex cellular pathways, ultimately leading to observable physiological effects.
Tubulin Polymerization Inhibition and Microtubule Dynamics
A significant mechanism of action for several indole-based compounds, including some indoline-pyrazole hybrids, is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. semanticscholar.orgmdpi.com Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.
Certain 1-methyl-1H-indole-pyrazoline hybrids have been identified as potent inhibitors of tubulin assembly. nih.gov For instance, compound e19 demonstrated a significant inhibitory effect on tubulin polymerization with an IC50 value of 2.12 μM. nih.govresearchgate.net This disruption of the cellular microtubule network can lead to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.govresearchgate.net The binding of these inhibitors often occurs at the colchicine (B1669291) binding site on tubulin. mdpi.com The inhibition of microtubule dynamics can be observed through cellular assays that show a decrease in the polymerized fraction of tubulin and an increase in the soluble, monomeric form. researchgate.net
Cell Cycle Regulation and Apoptosis Induction in Preclinical Models
The modulation of the cell cycle and the induction of apoptosis are common downstream effects of the interaction of indoline-pyrazole compounds with their molecular targets. These processes are tightly regulated and crucial for normal cell function; their dysregulation is a hallmark of cancer.
Several studies have shown that indole-pyrazole hybrids can induce cell cycle arrest and apoptosis in various cancer cell lines. researchgate.netsemanticscholar.org For example, certain pyrazole-indole hybrids have been shown to cause cell cycle arrest in the G2/M phase in HeLa and HL-60 cells. nih.govnih.gov This arrest is often accompanied by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. semanticscholar.org The induction of apoptosis can be confirmed by assays such as annexin (B1180172) V/propidium iodide staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. semanticscholar.org Furthermore, some spirooxindole-pyrazole hybrids have been shown to induce apoptosis by targeting the p53-MDM2 protein-protein interaction. nih.gov
| Compound/Analog Class | Cell Line | Effect on Cell Cycle | Apoptosis Induction |
|---|---|---|---|
| 1-methyl-1H-indole-pyrazoline hybrids | HeLa | G2/M arrest nih.govresearchgate.net | Yes nih.govresearchgate.net |
| Pyrazole-indole hybrids (7a, 7b) | HepG2 | Not specified | Yes (increased caspase-3, Bax; decreased Bcl-2) semanticscholar.orgacs.org |
| Pyrazoline derivatives (18c, 18g, 18h) | HL-60 | Increased pre-G1 population nih.gov | Yes nih.gov |
| Spirooxindole-pyrazole hybrids | A549 | Not specified | Yes (via p53-MDM2 pathway) nih.gov |
Receptor Antagonism and Agonism Mechanisms
Indoline-pyrazole derivatives have also been investigated for their ability to act as antagonists or agonists at various receptors. This activity is crucial for their potential application in a wide range of diseases, from inflammatory conditions to metabolic disorders.
For example, pyrazole-containing compounds have been developed as selective glucocorticoid receptor antagonists. researchgate.net These compounds can bind to the receptor and block the activity of the natural ligand, thereby modulating gene expression and downstream signaling pathways. In the context of the apelin receptor, a G-protein coupled receptor, pyrazole-based small molecules have been identified as potent agonists. duke.edu Their agonist activity can be evaluated through functional assays that measure downstream signaling events, such as calcium mobilization and cAMP generation. duke.edu Furthermore, N-(1H-pyrazol-4-yl)carboxamides have been developed as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a key component of the IL-1R and Toll-like receptor (TLR) signaling pathways, highlighting their potential as anti-inflammatory agents. nih.gov
Preclinical In Vitro and In Vivo Biological Evaluation Paradigms
The preclinical assessment of indoline-pyrazole hybrids involves a tiered approach, beginning with cell-based assays to determine potency and selectivity, followed by animal models to evaluate efficacy.
Cell-Based Assays for Potency and Selectivity
The initial screening of indoline-pyrazole compounds typically involves a panel of human cancer cell lines to assess their antiproliferative activity. These assays are crucial for determining the concentration at which a compound inhibits cell growth by 50% (IC50), a key indicator of potency.
Commonly utilized cancer cell lines for screening indole-pyrazole hybrids include those from various cancer types, such as liver (Huh7, HepG2), breast (MCF-7), and colon (HCT116). nih.govnih.gov The sulforhodamine B (SRB) assay and the MTT assay are standard methods used to measure cytotoxicity. nih.govsemanticscholar.org
For instance, a study on structurally diverse indole-3-pyrazole-5-carboxamide analogues demonstrated potent activity against hepatocellular cancer (HCC) cell lines, with IC50 values in the micromolar range. nih.govnih.gov To assess selectivity, the cytotoxic effects on cancerous cells are often compared to those on normal, non-cancerous cell lines. A higher IC50 value in normal cells compared to cancer cells indicates a degree of selectivity, which is a desirable characteristic for a potential therapeutic agent.
Interactive Table: Representative Antiproliferative Activity of Indole-Pyrazole Hybrids in Cell-Based Assays. (Note: The following data is illustrative and based on findings for related indole-pyrazole compounds, not specifically 6-(1-methyl-1H-pyrazol-4-yl)indoline)
| Compound Analogue | Cancer Cell Line | IC50 (µM) | Assay Method |
| Indole-3-pyrazole-5-carboxamide 18 | Huh7 (Liver) | 0.6 - 2.9 | SRB |
| Indole-3-pyrazole-5-carboxamide 18 | MCF-7 (Breast) | >10 | SRB |
| Indole-3-pyrazole-5-carboxamide 18 | HCT116 (Colon) | >10 | SRB |
| 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) | HepG2 (Liver) | 6.1 ± 1.9 | MTT |
| 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b) | HepG2 (Liver) | 7.9 ± 1.9 | MTT |
Further cell-based assays are employed to elucidate the mechanism of action. For example, flow cytometry can be used to analyze the cell cycle distribution of treated cells, revealing if a compound induces cell cycle arrest at a specific phase (e.g., G2/M phase). nih.gov Apoptosis, or programmed cell death, is another critical mechanism investigated using techniques like Hoechst staining, which can identify nuclear condensation and blebbing characteristic of apoptotic cells. nih.gov
Animal Models for Efficacy Assessment (Excluding Human Clinical Trials)
Promising candidates from in vitro studies are advanced to in vivo animal models to assess their efficacy in a living organism. These models are essential for understanding a compound's pharmacokinetic and pharmacodynamic properties. researchgate.net
For anticancer drug development, mouse xenograft models are frequently used. In these models, human cancer cells are implanted into immunocompromised mice, leading to the formation of tumors. The test compound is then administered to the mice, and its effect on tumor growth is monitored over time. A significant reduction in tumor volume or weight compared to a control group indicates in vivo efficacy. researchgate.net
For example, a study on an indole-chalcone hybrid, a related class of compounds, showed suppression of mouse HepG2 xenograft development in vivo without significant loss in the body weight of the mice, suggesting a favorable preliminary safety profile. researchgate.net While specific in vivo data for this compound is not available, this approach represents a standard paradigm for evaluating the efficacy of novel anticancer agents.
Structure-Mechanism Relationships in Indole-Pyrazole Hybrids
Understanding the relationship between the chemical structure of indoline-pyrazole hybrids and their biological mechanism is crucial for the rational design of more potent and selective compounds. Structure-activity relationship (SAR) studies involve synthesizing a series of analogues with systematic modifications to different parts of the molecule and evaluating their biological activity.
For many indole-pyrazole hybrids with anticancer properties, the mechanism of action has been linked to the inhibition of tubulin polymerization. nih.gov Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can disrupt the cell cycle and induce apoptosis in rapidly dividing cancer cells. nih.gov The indole (B1671886) and pyrazole moieties, along with various substituents, can interact with the colchicine binding site on tubulin. nih.gov
SAR studies have revealed that modifications to the indole ring, the pyrazole core, and substituents on these rings can significantly impact activity. For example, in a series of indole-3-pyrazole-5-carboxamide analogues, the nature and position of substituents on the carboxamide moiety were found to be critical for antiproliferative activity. nih.gov
Another identified mechanism for some pyrazole-indole hybrids is the inhibition of cyclin-dependent kinases (CDKs), such as CDK-2. semanticscholar.org CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Molecular docking studies can provide insights into how these hybrid molecules fit into the active site of enzymes like CDK-2, guiding further structural modifications to enhance binding affinity and inhibitory activity. semanticscholar.org
Computational Chemistry and Molecular Modeling of Indoline Pyrazole Systems
Quantum Chemical Calculations: Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic properties of indoline-pyrazole scaffolds. niscpr.res.in These methods are used to analyze the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.inyoutube.com The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. niscpr.res.innih.gov
Studies on related indolyl pyrazole (B372694) derivatives have shown that the HOMO is often delocalized over the electron-rich indole (B1671886) ring, while the LUMO is concentrated on the pyrazole and adjacent phenyl rings. niscpr.res.in This distribution suggests that the indole moiety acts as the primary electron donor. niscpr.res.in Such calculations allow for the determination of various reactivity descriptors that provide a deeper understanding of the molecule's behavior. niscpr.res.in
Table 1: Calculated Reactivity Descriptors for Indolyl Pyrazole Derivatives
Molecular Docking for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.orgresearchgate.net This method is instrumental in identifying potential biological targets for indoline-pyrazole compounds and predicting their binding modes at the active sites of proteins. acs.orgsemanticscholar.org
For instance, docking studies on pyrazole-indole hybrids have successfully predicted their binding interactions with enzymes like cyclin-dependent kinase 2 (CDK-2). acs.orgresearchgate.net These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. semanticscholar.org The binding affinity, often expressed as a docking score or binding energy, helps in ranking potential drug candidates. mdpi.com
Studies on a wide range of pyrazole derivatives have demonstrated their potential to interact with various therapeutic targets, including those for cancer and inflammation. mdpi.comijper.org For example, docking analyses of pyrazole derivatives against Cyclooxygenase-II (COX-II) have shown binding affinities ranging from -6.7 to -10.7 kcal/mol. ijper.org
Table 2: Examples of Molecular Docking Studies on Pyrazole Derivatives
Molecular Dynamics Simulations: Conformational Dynamics and Protein Interactions
Molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. mdpi.comnih.gov For indoline-pyrazole systems, MD simulations provide valuable insights into the conformational dynamics of the ligand and its stability when interacting with a target protein. nih.govnih.gov
By running simulations for extended periods, often up to 100 nanoseconds or more, researchers can assess the stability of the ligand-protein complex predicted by molecular docking. mdpi.comnih.gov Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to understand the dynamic behavior of the complex. nih.govresearchgate.net A stable complex is indicated by minimal deviations and fluctuations over the simulation time, confirming a strong and persistent interaction between the indoline-pyrazole derivative and its biological target. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comej-chem.org This computational method is a cornerstone of rational drug design, helping to predict the activity of novel molecules and to optimize existing lead compounds. nih.gov
For pyrazole and indole derivatives, 2D and 3D-QSAR models have been developed to predict activities such as antioxidant or anticancer effects. mdpi.comresearchgate.net These models are built using molecular descriptors that quantify various physicochemical properties of the molecules. Statistical methods like Multiple Linear Regression (MLR) are used to create an equation that links these descriptors to the observed biological activity. mdpi.com A successful QSAR model is characterized by high correlation coefficients (R²) and predictive ability, as confirmed through internal and external validation techniques. mdpi.comnih.gov For example, a 2D QSAR model for indolyl derivatives as antioxidants was developed to recommend the most promising candidates for synthesis and in vitro testing. mdpi.com
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. semanticscholar.orgmdpi.com These computational models assess the pharmacokinetic profile of a compound, helping to identify candidates with favorable drug-like properties and to flag potential liabilities before costly synthesis and testing. nih.govelsevier.com
For pyrazole-indole systems, ADME predictions are used to evaluate parameters such as gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for inhibiting cytochrome P450 (CYP) enzymes. semanticscholar.orgmdpi.com Tools like the pkCSM web server are often used for these predictions. semanticscholar.org Many studies on pyrazole derivatives confirm that these compounds often fall within the acceptable ranges defined by guidelines like Lipinski's rule of five, indicating good potential for oral bioavailability. mdpi.comresearchgate.net
Table 3: Predicted ADME Properties for Pyrazoline Derivatives
Virtual Screening and Ligand-Based Drug Design for Novel Indoline-Pyrazole Scaffolds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov This approach, along with ligand-based drug design, accelerates the discovery of novel compounds built upon the indoline-pyrazole scaffold. nih.gov
In one notable example, a virtual screen of approximately 340,000 small molecules led to the discovery of a novel proteasome inhibitor possessing a pyrazole scaffold. nih.gov Ligand-based methods, such as pharmacophore modeling and QSAR, utilize the structural information of known active compounds to design new molecules with improved potency and selectivity. nih.gov These strategies have been successfully applied to the design of novel pyrazole-based selective COX-2 inhibitors. nih.gov By combining structural features from known inhibitors and applying computational filters, researchers can efficiently design and prioritize new indoline-pyrazole derivatives for synthesis and biological evaluation. mdpi.comresearchgate.net
Table of Mentioned Compounds
Preclinical Pharmacological Profiling of Indoline Pyrazole Analogues
Anti-Inflammatory and Analgesic Properties in Preclinical Models
The pyrazole (B372694) nucleus is a well-established pharmacophore present in several clinically used anti-inflammatory drugs, such as celecoxib (B62257) and lonazolac, which are known cyclooxygenase-2 (COX-2) inhibitors. nih.govrjpbr.com Preclinical studies on novel indoline-pyrazole analogues explore their potential to manage pain and inflammation, often utilizing standard animal models to predict efficacy.
Commonly used preclinical models to assess these properties include the carrageenan-induced paw edema test in rats, a standard model for acute inflammation, and the acetic acid-induced writhing test or hot plate test for analgesia. researchgate.netplos.org In the carrageenan model, the reduction in paw swelling after administration of the test compound indicates anti-inflammatory activity. plos.orgresearchgate.net For instance, studies on various pyrazole derivatives have demonstrated a significant reduction in paw edema, with some compounds showing efficacy comparable or superior to standard drugs like indomethacin (B1671933) or diclofenac (B195802) sodium. plos.orgnih.govhilarispublisher.com One study on pyrazoline derivatives showed that certain compounds exerted a greater anti-inflammatory effect than indomethacin. nih.gov Similarly, the analgesic potential is evaluated by measuring the reduction in the number of writhing responses in mice or the increase in pain tolerance on a hot plate. researchgate.nethilarispublisher.com
While specific data on "6-(1-methyl-1H-pyrazol-4-yl)indoline" is not extensively detailed in the reviewed literature, the broader class of pyrazole-containing compounds consistently demonstrates potent anti-inflammatory and analgesic effects in these preclinical settings. nih.govrjpbr.com The mechanism often involves the inhibition of inflammatory mediators like COX enzymes. nih.govhilarispublisher.com
Table 1: Preclinical Anti-Inflammatory and Analgesic Models for Pyrazole Analogues
Preclinical Model Pharmacological Activity Assessed Typical Endpoint Measured Relevance Carrageenan-Induced Paw Edema Anti-inflammatory Reduction in paw volume/thickness Models acute inflammation and edema. [19, 20] Acetic Acid-Induced Writhing Test Analgesic (Peripheral) Reduction in the number of abdominal constrictions (writhes) Evaluates peripheral analgesic effects. Hot Plate Test Analgesic (Central) Increased latency to pain response (e.g., jumping, licking paws) Evaluates centrally mediated analgesic activity. researchgate.net Formalin-Induced Hyperalgesia Analgesic Reduction in paw licking/biting time Models persistent pain with both inflammatory and neurogenic components. researchgate.net
Antimicrobial Activities: Antibacterial and Antifungal Spectrum
Indoline-pyrazole analogues have emerged as a promising class of antimicrobial agents. The hybridization of these two heterocyclic moieties can lead to compounds with a broad spectrum of activity against various pathogenic bacteria and fungi. nih.gov Preclinical evaluations typically involve determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Several studies have documented the synthesis of indole-pyrazole hybrids and their subsequent screening against a panel of microbes. For example, certain pyrazoline derivatives bearing an indole (B1671886) moiety have shown notable activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govfrontiersin.org In some cases, the antibacterial potency of these synthetic analogues has been found to be comparable to standard antibiotics like ciprofloxacin. frontiersin.org
In addition to antibacterial properties, these compounds have been evaluated for antifungal activity. Significant efficacy has been reported against yeast-like fungi, particularly Candida albicans, a common cause of opportunistic infections. frontiersin.org Some indole-pyrazole derivatives have demonstrated moderate to good antifungal activity when compared to standard antifungal agents. nih.gov The structural variations on the indole and pyrazole rings play a crucial role in determining the potency and spectrum of antimicrobial action.
Table 2: Antimicrobial Spectrum of Representative Indole-Pyrazole Analogues
Compound Class Gram-Positive Bacteria Gram-Negative Bacteria Fungal Species Reference Pyrazoline-Indole Hybrids Staphylococcus aureus, Enterococcus faecalis Escherichia coli, Pseudomonas aeruginosa Candida albicans [1, 5] Indole-bearing Pyrazolyl Ethanone Derivatives Bacillus sp., Staphylococcus sp. Escherichia coli, Pseudomonas sp. Sclerotium rolfsii, Macrophomina phaseolina Aza-indole-derived Pyrazoles Active against various strains Active against various strains, including drug-resistant E. coli Not specified researchgate.net
Anticancer Potential: Preclinical Efficacy Against Various Cell Lines and Xenografts
The development of novel anticancer agents based on the indoline-pyrazole scaffold is an area of intense research. These hybrid molecules have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines in preclinical screenings. nih.govnih.govThe National Cancer Institute (NCI) has evaluated several pyrazolinyl-indole derivatives, with some compounds showing remarkable growth inhibition across panels of leukemia, colon, breast, melanoma, and lung cancer cell lines. nih.govnih.gov The mechanism of action for these compounds often involves targeting key proteins that regulate cell growth and proliferation. Several indoline-pyrazole analogues have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial in cancer cell signaling and cycle progression. frontiersin.orgnih.govFor instance, compound 3i (a pyrazolyl-s-triazine with an indole motif) showed potent EGFR inhibition with an IC50 of 34.1 nM and caused 91.4% inhibition of CDK2 at a 10 μM concentration. frontiersin.orgOther proposed mechanisms include the inhibition of tubulin polymerization and topoisomerase II, which are essential for cell division. rjpbr.com The efficacy of these compounds is not limited to in vitro studies. A nicotinoyl pyrazoline derivative bearing an N-methyl indole moiety was evaluated in a HeLa-xenograft nude mouse model, where it demonstrated a tumor inhibition ratio of 61.52%, comparable to the established agent Combretastatin A-4 (CA-4), without causing noticeable toxicity to the animals. rjpbr.comThis highlights the translational potential of these analogues from preclinical models to clinical applications.
Table 3: Preclinical Anticancer Activity of Selected Indole-Pyrazole Analogues
Compound/Analogue Cancer Cell Line(s) Activity (IC50/GI50) Proposed Mechanism of Action Reference HD05 [1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone] Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian Significant growth inhibition across 56 NCI cell lines EGFR Tyrosine Kinase Inhibition [2, 3] Compound 7a [5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide] HepG2 (Liver), HCT-116 (Colon), MCF-7 (Breast), A549 (Lung) IC50 = 6.1 ± 1.9 μM (HepG2) CDK2 Inhibition (IC50 = 0.074 μM) Compound 28 (Nicotinoyl pyrazoline-indole hybrid) HeLa, HepG2, MCF-7 GI50 = 29-90 nM Tubulin Assembly Inhibition (IC50 = 1.6 μM) nih.gov Compound 6n [3-(5-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1-(phenylsulfonyl)-1H-indole] Not specified Strong inhibitory activity Topoisomerase 1 (Top1) Inhibition Compound 3i (Pyrazolyl-s-triazine-indole hybrid) A549 (Lung), MCF-7 (Breast) IC50 = 3.78 ± 0.55 μM (MCF-7) Dual EGFR/CDK2 Inhibition nih.gov
Other Emerging Preclinical Pharmacological Activities (e.g., Antiviral, Antiplatelet)
Beyond the well-documented anti-inflammatory, antimicrobial, and anticancer effects, the indoline-pyrazole scaffold is being explored for other therapeutic applications.
Antiviral Activity: Both indole and pyrazole moieties are considered "privileged scaffolds" in medicinal chemistry and have been incorporated into compounds with antiviral properties. nih.govResearch has shown that pyrazole derivatives exhibit potential activity against a range of viruses. researchgate.netFor example, certain hydroxyquinoline-pyrazole candidates have shown promising preclinical activity against various coronaviruses, including SARS-CoV-2 and MERS-CoV. researchgate.netThe indole ring is also a core component of several compounds developed as anti-HIV and anti-HCV agents. nih.govThe combination of these two pharmacophores in indoline-pyrazole analogues represents a logical strategy for developing novel antiviral drugs.
Antiplatelet Activity: Abnormal platelet aggregation can lead to thrombosis and cardiovascular diseases. A series of pyrazole-based indoline (B122111) compounds were identified as potent inhibitors of Factor Xa, a critical serine protease in the blood coagulation cascade. mdpi.comInhibition of Factor Xa is an established mechanism for preventing thrombosis, suggesting that these analogues have antiplatelet potential. Furthermore, other studies on indole hydrazones have demonstrated significant inhibition of platelet aggregation induced by arachidonic acid, often through the inhibition of the cyclooxygenase-1 (COX-1) enzyme. nih.gov
Selectivity and Off-Target Activity Analysis
A critical aspect of preclinical drug development is assessing the selectivity of a compound for its intended target. High selectivity minimizes the risk of off-target effects and associated toxicities. For indoline-pyrazole analogues developed as kinase inhibitors, selectivity is paramount due to the high degree of similarity in the ATP-binding sites across the human kinome.
In the context of anticancer research, several pyrazole-based CDK2 inhibitors have been developed with high selectivity over other cyclin-dependent kinases such as CDK1, CDK4, CDK6, CDK7, and CDK9. nih.govFor instance, compound 15 (an N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine) was identified as a highly potent CDK2 inhibitor (Ki = 0.005 µM) with significant selectivity over other tested CDKs. mdpi.comSimilarly, studies on EGFR inhibitors have identified compounds that show greater potency against the target kinase compared to others in a panel. frontiersin.orgAnother measure of selectivity is the differential cytotoxicity between cancer cells and normal cells. Several studies have shown that potent indole-pyrazole anticancer compounds exhibit significantly less toxicity towards normal human cell lines (e.g., HDF, HEK293) compared to cancer cell lines, indicating a favorable therapeutic window. frontiersin.orgnih.gov For compounds targeting serine proteases, such as the Factor Xa inhibitors, selectivity is evaluated against other proteases involved in coagulation and fibrinolysis, like thrombin and trypsin. nih.govPotent acylated 1H-pyrazol-5-amines have been identified as highly selective thrombin inhibitors with little to no inhibitory activity against other tested serine proteases. nih.govThis selectivity is crucial for developing safer antithrombotic agents.
Table 4: List of Compounds Mentioned
Compound Name/Identifier Chemical Description Celecoxib A pyrazole-based COX-2 inhibitor. Lonazolac A pyrazole-based non-steroidal anti-inflammatory drug. HD05 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone Compound 7a 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide Compound 28 A nicotinoyl pyrazoline derivative bearing an N-methyl indole moiety. Compound 6n 3-(5-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1-(phenylsulfonyl)-1H-indole Compound 3i A pyrazolyl-s-triazine derivative with an indole motif. Compound 15 An N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative. Combretastatin A-4 (CA-4) A natural product that acts as a tubulin polymerization inhibitor. Indomethacin A non-steroidal anti-inflammatory drug. Diclofenac sodium A non-steroidal anti-inflammatory drug. Ciprofloxacin A broad-spectrum fluoroquinolone antibiotic.
Advanced Characterization Techniques for Indoline Pyrazole Compounds
Spectroscopic Analysis: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The indoline (B122111) moiety's aliphatic protons on C2 and C3 would appear as triplets in the upfield region, typically around 3.0-3.6 ppm. The aromatic protons of the indoline ring would resonate in the aromatic region (approximately 6.6-7.2 ppm). The protons of the 1-methyl-1H-pyrazole ring are expected to appear as singlets in the aromatic region, while the N-methyl group would produce a characteristic singlet further upfield, likely around 3.7-3.9 ppm. niscpr.res.in
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The aliphatic carbons of the indoline ring (C2 and C3) would be found in the upfield region of the spectrum. The aromatic and heteroaromatic carbons of both the indoline and pyrazole (B372694) rings would resonate in the downfield region, typically between 110 and 150 ppm. nih.govmdpi.com The methyl carbon attached to the pyrazole nitrogen would appear at the most upfield position. mdpi.com
Expected ¹H and ¹³C NMR Data Based on Analogous Structures
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Indoline-CH₂ (C2, C3) | ~3.0 - 3.6 (triplets) | ~30 - 50 |
| Indoline Aromatic-CH | ~6.6 - 7.2 | ~110 - 130 |
| Indoline Quaternary-C | - | ~135 - 155 |
| Pyrazole-CH | ~7.5 - 8.0 (singlets) | ~120 - 140 |
| Pyrazole N-CH₃ | ~3.7 - 3.9 (singlet) | ~35 - 40 |
| Indoline N-H | Broad singlet, variable | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-(1-methyl-1H-pyrazol-4-yl)indoline would be expected to show characteristic absorption bands. A key feature would be the N-H stretching vibration of the indoline secondary amine, appearing as a sharp band in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the indoline CH₂ groups and the pyrazole methyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and heteroaromatic rings are expected in the 1600-1450 cm⁻¹ region. nih.govrjptonline.org
Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Indoline) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C Stretch (Aromatic/Heteroaromatic) | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and offering insights into its structure through fragmentation patterns. For this compound (C₁₂H₁₃N₃), the exact mass is 199.1109. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 199. The fragmentation pattern would likely involve characteristic losses from the indoline and pyrazole rings. niscpr.res.inresearchgate.net
X-ray Crystallography: Solid-State Conformation and Crystal Packing
X-ray crystallography provides definitive proof of a molecule's structure and reveals its three-dimensional arrangement and intermolecular interactions in the solid state. Although a crystal structure for this compound has not been reported, analysis of related structures allows for predictions of its solid-state characteristics.
Solid-State Conformation: The technique would determine the precise bond lengths, bond angles, and torsion angles. A key conformational feature would be the dihedral angle between the planar indoline and pyrazole ring systems. This angle is influenced by steric hindrance and electronic effects between the two rings.
Chromatographic Purity and Separation Methods (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its separation from reaction mixtures and byproducts.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of indoline and pyrazole derivatives. A typical method would employ a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape. cetjournal.it Detection is typically performed using a UV detector at a wavelength where the aromatic system shows strong absorbance. cetjournal.itijcpa.in The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantification of purity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment, particularly for volatile and thermally stable compounds. Given the structure of this compound, it may be amenable to GC analysis. The method provides separation based on boiling point and polarity, and the coupled mass spectrometer allows for definitive identification of the eluting peaks based on their mass spectra and fragmentation patterns. nist.gov
Typical Chromatographic Conditions for Related Compounds
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|
| HPLC | C18 Reverse Phase | Acetonitrile/Water or Methanol/Water with 0.1% TFA or Formic Acid | UV-Vis |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) |
Future Directions and Research Opportunities for Indoline Pyrazole Chemistry
Design and Synthesis of Next-Generation Indoline-Pyrazole Scaffolds
The continued success of indoline-pyrazole derivatives in drug discovery hinges on the development of innovative and efficient synthetic methodologies. Future research will likely focus on creating more diverse and complex molecular architectures to explore a wider range of chemical space. Key opportunities in this area include:
Advanced Synthetic Strategies: There is a need for the development of novel synthetic routes that are both efficient and versatile. researchgate.netmdpi.com This includes the use of multicomponent reactions to rapidly generate libraries of compounds from simple starting materials. nih.govacs.org Additionally, the application of C-H activation and other modern synthetic techniques could provide more direct and environmentally friendly methods for functionalizing the indoline (B122111) and pyrazole (B372694) cores. researchgate.net
Scaffold Diversification: Future efforts should aim to move beyond simple substitutions on the indoline and pyrazole rings. This includes the synthesis of spirocyclic systems, which can provide greater three-dimensional complexity and potentially lead to improved pharmacological properties. nih.govacs.org The creation of hybrid molecules that incorporate the indoline-pyrazole scaffold with other pharmacologically active moieties is another promising avenue. nih.gov
Stereoselective Synthesis: For compounds with chiral centers, the development of stereoselective synthetic methods is crucial. This will allow for the preparation of enantiomerically pure compounds, which is often necessary to optimize potency and reduce off-target effects.
| Synthetic Approach | Potential Advantages | References |
| Multicomponent Reactions | Rapid library generation, increased efficiency | nih.govacs.org |
| C-H Activation | Atom economy, reduced waste | researchgate.net |
| Spirocyclization | Increased 3D complexity, novel chemical space | nih.govacs.org |
| Hybrid Molecule Synthesis | Potential for synergistic or multi-target activity | nih.gov |
Exploration of Novel Therapeutic Areas for Indoline-Pyrazole Derivatives
While much of the initial research on indoline-pyrazole derivatives has focused on their potential as anticancer agents and kinase inhibitors, the unique structural features of this scaffold suggest that it may have utility in a much broader range of therapeutic areas. mdpi.comnih.gov Future research should aim to systematically explore these possibilities.
Neurodegenerative Diseases: The development of novel agents for the treatment of diseases like Alzheimer's and Parkinson's is a major unmet medical need. Some indole (B1671886) and pyrazole-containing compounds have shown neuroprotective effects, suggesting that indoline-pyrazole derivatives could be promising candidates for this therapeutic area. nih.gov
Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of some pyrazole derivatives have been documented. nih.gov Further investigation into the potential of indoline-pyrazole compounds to modulate inflammatory pathways could lead to new treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Infectious Diseases: The emergence of drug-resistant pathogens is a global health crisis. Indole and pyrazole-containing compounds have been reported to possess antibacterial and antifungal activities, making the indoline-pyrazole scaffold a potential starting point for the development of new anti-infective agents. nih.gov
Cardiovascular Diseases: Some pyrazole-containing drugs have been approved for cardiovascular conditions. nih.gov Exploring the effects of indoline-pyrazole derivatives on cardiovascular targets could uncover new therapeutic opportunities.
Integration of Artificial Intelligence and Machine Learning in Indoline-Pyrazole Discovery
The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery. mednexus.orgmdpi.comnih.govijettjournal.org These powerful computational tools can be leveraged to accelerate the identification and optimization of novel indoline-pyrazole derivatives.
Predictive Modeling: AI and ML algorithms can be trained on existing data to build models that can predict the biological activity, physicochemical properties, and potential toxicity of new indoline-pyrazole compounds. nih.gov This can help to prioritize which compounds to synthesize and test, saving time and resources.
De Novo Drug Design: Generative AI models can be used to design entirely new indoline-pyrazole derivatives with desired properties. nih.gov These models can explore a vast chemical space to identify novel scaffolds that may not be accessible through traditional medicinal chemistry approaches.
Target Identification and Validation: AI can be used to analyze large biological datasets to identify new potential protein targets for indoline-pyrazole derivatives. ijirt.org This can help to expand the range of diseases that can be treated with this class of compounds.
| AI/ML Application | Potential Impact on Indoline-Pyrazole Discovery | References |
| Predictive Modeling | Prioritization of synthetic targets, reduced attrition rates | nih.gov |
| De Novo Design | Discovery of novel scaffolds with improved properties | nih.gov |
| Target Identification | Expansion of therapeutic applications | ijirt.org |
Development of Targeted Delivery Systems (Theoretical Approaches)
Enhancing the therapeutic index of indoline-pyrazole derivatives can be achieved through the development of targeted delivery systems. While still largely in the theoretical and preclinical stages for this specific class of compounds, several approaches could be explored.
Antibody-Drug Conjugates (ADCs): An indoline-pyrazole compound with potent cytotoxic activity could be attached to an antibody that specifically recognizes a protein on the surface of cancer cells. This would allow for the targeted delivery of the drug to the tumor, minimizing exposure to healthy tissues.
Nanoparticle Encapsulation: Encapsulating an indoline-pyrazole derivative within a nanoparticle could improve its solubility, stability, and pharmacokinetic profile. The surface of the nanoparticle could also be functionalized with targeting ligands to direct it to the site of disease.
Prodrug Strategies: A prodrug is an inactive form of a drug that is converted to the active form in the body. An indoline-pyrazole derivative could be modified to create a prodrug that is only activated in the presence of a specific enzyme that is overexpressed in diseased tissue.
Addressing Research Gaps and Challenges in Indoline-Pyrazole Studies
Despite the promise of indoline-pyrazole chemistry, several challenges and research gaps need to be addressed to fully realize its therapeutic potential.
Understanding the Mechanism of Action: For many active indoline-pyrazole compounds, the precise molecular mechanism of action is not fully understood. Future research should focus on identifying the specific protein targets of these compounds and elucidating the downstream signaling pathways that they modulate.
Improving Drug-like Properties: While many potent indoline-pyrazole derivatives have been identified, they may not possess the necessary physicochemical and pharmacokinetic properties to be successful drugs. A greater emphasis on optimizing properties such as solubility, membrane permeability, and metabolic stability is needed.
Overcoming Drug Resistance: As with any therapeutic agent, the development of drug resistance is a potential concern. Research into the mechanisms of resistance to indoline-pyrazole derivatives and the development of strategies to overcome it will be important for their long-term clinical success.
Expanding Biological Screening: A more systematic and comprehensive biological evaluation of indoline-pyrazole libraries against a wider range of targets is needed to uncover new therapeutic opportunities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
